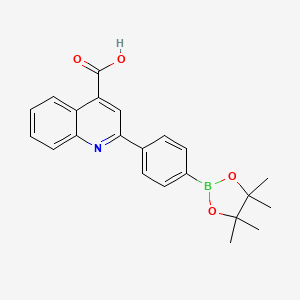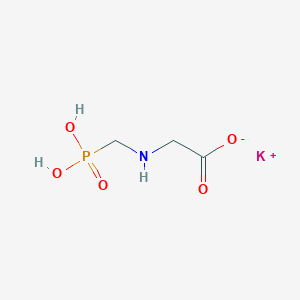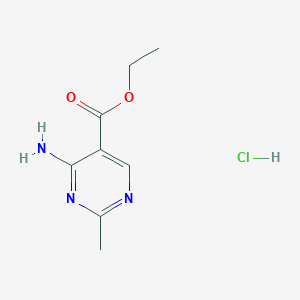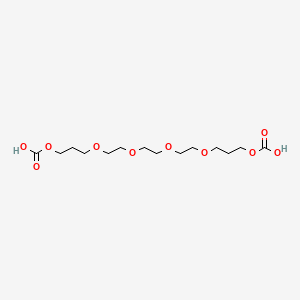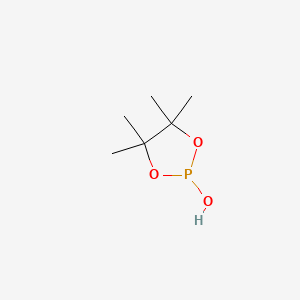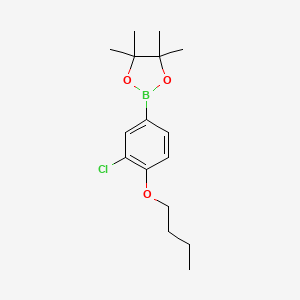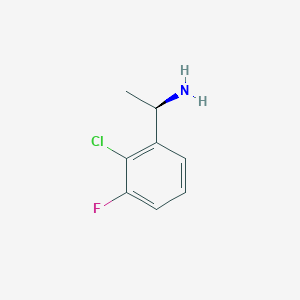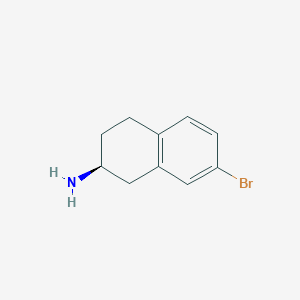
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: is a brominated organic compound belonging to the class of tetrahydronaphthalenes It is characterized by a bromine atom at the 7th position of the tetrahydronaphthalene ring system and an amine group at the 2nd position
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydronaphthalene: The compound can be synthesized by the bromination of tetrahydronaphthalene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature.
Reduction of Bromonaphthalene: Another method involves the reduction of 7-bromonaphthalene using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to obtain the tetrahydro derivative.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination and reduction processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium cyanide (NaCN) can replace the bromine with a cyano group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous or acidic medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: NaCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Carboxylic Acid Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Cyano Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: can be compared with other similar compounds, such as 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and 7-bromonaphthalene . The key differences lie in the position of the bromine atom and the presence of the amine group, which significantly influence their chemical reactivity and applications.
Comparación Con Compuestos Similares
7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
7-bromonaphthalene
7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2S)-7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPMWBRGXAFII-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
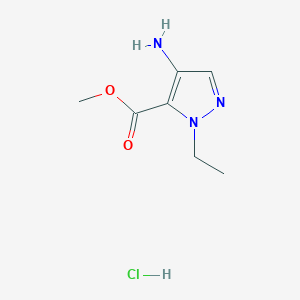
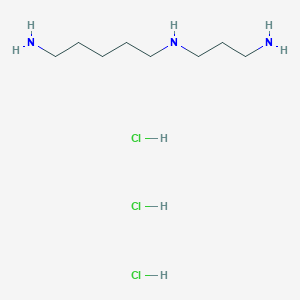
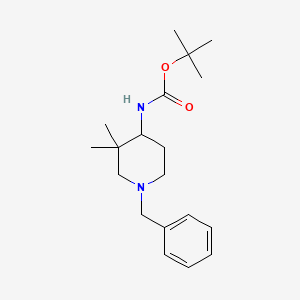
![tert-Butyl benzo[b]thiophen-6-ylcarbamate](/img/structure/B8047958.png)

